Methyl 5-allyl-3-methoxysalicylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxy-3-methoxy-5-prop-2-enylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(12(14)16-3)11(13)10(7-8)15-2/h4,6-7,13H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSUGZLJKRSLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)OC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234843 | |
| Record name | Methyl 5-allyl-3-methoxysalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85614-43-3 | |
| Record name | Methyl 2-hydroxy-3-methoxy-5-(2-propen-1-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85614-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-allyl-3-methoxysalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085614433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-allyl-3-methoxysalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-allyl-3-methoxysalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Pharmacological and Biological Research Applications
Investigation of Biological Activities and Potential Mechanisms
Comprehensive studies detailing the specific biological activities of Methyl 5-allyl-3-methoxysalicylate are not extensively available in peer-reviewed literature. However, some sources suggest potential properties based on its chemical structure.
Anti-inflammatory Properties Research
There is a general suggestion that this compound may possess anti-inflammatory properties. This is plausible given its salicylate (B1505791) structure, a well-known class of compounds with anti-inflammatory effects. However, specific in-vitro or in-vivo studies to validate and quantify this activity are not readily found in the current body of scientific research.
Analgesic Effects Exploration
Similarly, the analgesic potential of this compound has not been a direct subject of detailed investigation. While salicylates are known for their pain-relieving effects, dedicated research to explore and characterize any analgesic properties of this specific compound is lacking.
Antioxidant Activity Studies
The potential for antioxidant activity is another area of interest for this compound, likely due to its phenolic structure. Phenolic compounds are known to act as antioxidants by donating hydrogen atoms to free radicals, thereby neutralizing them. A related compound, o-Vanillin, which shares some structural similarities, is noted to be a more potent antioxidant than Vanillin. chemicalbook.com However, specific studies quantifying the antioxidant capacity of this compound through standard assays are not prominently documented.
Antimicrobial Activity Investigations
Exploration into the antimicrobial properties of this compound is another area where specific research is not widely available. While its use in the synthesis of siderophore-antibiotic conjugates suggests a potential application in strategies targeting bacteria, this is related to its role as a building block rather than its intrinsic antimicrobial activity.
Medicinal Chemistry and Drug Discovery Pathways
The most significant and well-documented application of this compound is in the field of medicinal chemistry, particularly in the synthesis of targeted neurological agents.
Precursor in Dopamine Receptor Ligand Development
This compound serves as a crucial starting material in the synthesis of Fallypride, a high-affinity and selective antagonist for dopamine D2 and D3 receptors. Fallypride is widely used as a radioligand in Positron Emission Tomography (PET) imaging to study the distribution and density of these receptors in the brain, which are implicated in various neuropsychiatric disorders.
The synthesis of Fallypride and its analogs involves a multi-step process where this compound is chemically modified to construct the final, more complex molecule. This underscores the importance of this compound as a foundational scaffold in the development of sophisticated tools for neuroscience research and potential therapeutic agents targeting the dopaminergic system.
Role in Siderophore-Mediated Cargo Delivery Systems
Gram-negative bacteria possess a formidable outer membrane that acts as a permeability barrier, making it challenging for many antibiotics to reach their intracellular targets. Siderophore-mediated delivery systems offer a promising strategy to overcome this barrier. This compound plays a key role in the synthesis of components for these systems.
The compound is used in the synthesis of Methyl-5-allyl-2,3-dihydroxybenzoate. mdpi.com This molecule is a precursor to monofunctionalized enterobactin (B1671361) scaffolds. nih.gov Enterobactin is a siderophore produced by E. coli that chelates iron and is actively transported into the bacterial cell. By attaching a "cargo" molecule, such as an antibiotic, to a modified enterobactin scaffold, it is possible to hijack this natural uptake system to deliver the cargo into the cytoplasm of bacteria like E. coli and Pseudomonas aeruginosa. nih.gov This approach provides a means to overcome the outer membrane permeability barrier of Gram-negative bacteria. nih.gov
Structural Basis for Biological Activity within the Salicylate Family
The biological activity of salicylates is intrinsically linked to their chemical structure, which allows them to interact with specific enzymes. This compound belongs to the family of salicylic (B10762653) acid derivatives, which are substrates for a class of enzymes known as methyltransferases. nih.gov
In plant methyltransferases, such as SAMT (SAM:salicylic acid carboxyl methyltransferase), the carboxyl group of the salicylic acid substrate forms crucial hydrogen bonds with specific amino acid residues in the enzyme's active site, namely Gln-25 and Trp-151. mdpi.com These interactions position the carboxylate acceptor in close proximity (within 3 Å) to the methyl donor, S-adenosyl-L-methionine (SAM). mdpi.com Furthermore, the benzyl ring of the salicylate is often encompassed by a methionine-rich pocket, which helps to properly orient the substrate for the methylation reaction. mdpi.com The specific substitutions on the salicylic acid ring, such as the allyl and methoxy (B1213986) groups in this compound, can influence the binding affinity and specificity for different methyltransferases and other enzymes, thereby modulating its biological activity. mdpi.com
Exploration as a Precursor for Peroxisome Proliferator-Activated Receptor (PPAR) Ligands
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. As such, they are important therapeutic targets for metabolic diseases. While various synthetic ligands have been developed for PPARs, there is currently no direct scientific literature linking this compound as a precursor in the synthesis of PPAR ligands. The development of PPAR agonists has focused on a variety of other chemical scaffolds.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structure-Activity Relationships through Derivatization
The exploration of a compound's structure-activity relationship (SAR) is fundamental in medicinal chemistry. It involves systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. For Methyl 5-allyl-3-methoxysalicylate, this would involve creating a series of derivatives to probe the importance of its various functional groups.
Conformational Analysis and Ligand-Receptor Interactions
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological receptor. Conformational analysis of this compound and its derivatives would be performed to understand their preferred spatial arrangements. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational methods like molecular mechanics are employed for this purpose. By understanding the stable conformations, researchers can deduce how the molecule might fit into a receptor's binding pocket. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand (the compound) and the receptor would be analyzed to explain the observed biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model for a series of this compound derivatives would be developed by calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to correlate these descriptors with the measured biological activity, resulting in a predictive model that can estimate the activity of new, unsynthesized analogs.
Table 1: Hypothetical QSAR Data for this compound Analogs
| Compound | Log(1/IC50) | LogP | Molecular Weight |
| Analog 1 | 5.2 | 2.8 | 222.24 |
| Analog 2 | 4.8 | 3.1 | 236.27 |
| Analog 3 | 5.5 | 2.5 | 218.21 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific QSAR studies on this compound are not available.
Computational Chemistry Approaches for Mechanistic Insights
Computational chemistry provides powerful tools to gain insights into how a molecule like this compound might interact with a biological target at the atomic level.
Molecular Docking and Binding Site Analysis
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. In the case of this compound, if a potential biological target were identified, docking simulations would be performed to place the molecule into the receptor's binding site. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The results of docking studies can help to explain the SAR data and guide the design of more potent derivatives.
Prediction of Receptor Selectivity
Many drugs can interact with multiple receptors, which can lead to off-target effects. Computational methods can be used to predict the selectivity of a compound for its intended target over other related receptors. By performing docking studies of this compound with a panel of different receptors, it is possible to compare the predicted binding affinities and interaction patterns. This information is crucial for assessing the potential for a compound to have a clean pharmacological profile with minimal side effects.
Natural Occurrence and Biosynthetic Considerations
Identification as a Plant-Derived Compound
Methyl 5-allyl-3-methoxysalicylate is recognized as a plant-derived compound, finding use as a flavoring agent and in cosmetics. However, specific details regarding the plant species in which it naturally occurs are not extensively documented in publicly available scientific literature. The presence of related structures, such as allylmethoxyphenyl esters in the essential oil of Chamomile species (Anthemis segetalis), suggests that the structural framework of this compound is consistent with compounds found in the plant kingdom. Salicylates, in general, are a well-known class of plant secondary metabolites, playing crucial roles in plant defense and signaling. The biosynthesis of these compounds typically originates from the shikimate pathway, a fundamental metabolic route in plants for the production of aromatic amino acids and other phenolic compounds.
Relationship to Lignin-Derived Alkenes in Biomass Conversion Research
Lignin, a complex aromatic polymer abundant in plant cell walls, is a significant focus of biomass conversion research, which aims to produce valuable chemicals and biofuels from renewable resources. The chemical structure of this compound, featuring an allyl group and a methoxy-substituted benzene ring, is reminiscent of the monomeric units that constitute lignin, such as coniferyl and sinapyl alcohols.
Research in biomass conversion often involves the catalytic pyrolysis or hydrogenolysis of lignin to break it down into smaller, more manageable aromatic compounds. These processes can yield a variety of phenols, including those with allyl side chains, which are valuable precursors for specialty chemicals. While direct evidence linking the production of this compound to lignin-to-alkene conversion is not explicitly detailed, the structural similarity positions it as a potential, albeit specialized, product or intermediate in such valorization pathways. A patent for the synthesis of para-eugenol, a known lignin-derived compound, utilizes this compound as a starting material, further underscoring its chemical relationship to this area of research.
Table 1: Key Structural Moieties and Their Relevance
| Structural Moiety | Relevance to Natural Products and Biomass |
| Salicylate (B1505791) Ester | Common class of plant secondary metabolites with roles in defense and signaling. |
| Allyl Group | Found in various plant-derived flavor and fragrance compounds (e.g., eugenol in cloves). A potential target in lignin conversion for producing specialty alkenes. |
| Methoxy (B1213986) Group | A characteristic substitution pattern in the aromatic rings of lignin monomers (guaiacyl and syringyl units). |
Enzymatic and Microbial Transformation Pathways
The enzymatic and microbial transformation of aromatic compounds is a cornerstone of natural product biosynthesis and biodegradation. While specific enzymes that catalyze the formation or modification of this compound have not been characterized, general enzymatic activities relevant to its structure are well-known.
O-Methyltransferases (OMTs) are a class of enzymes responsible for adding methyl groups to hydroxyl moieties of various substrates, including phenolic compounds. Such enzymes would be crucial in the biosynthesis of the methoxy group on the salicylate ring.
Allylphenol Synthases are involved in the formation of the allyl side chain, a key feature of this compound.
Esterases and Hydrolases could play a role in the formation and cleavage of the methyl ester group.
From a degradation perspective, microorganisms possess diverse catabolic pathways for breaking down aromatic compounds. Bacteria and fungi are known to metabolize a wide array of phenolics derived from lignin and other plant sources. These pathways often involve initial oxidation of side chains and hydroxylation of the aromatic ring, followed by ring cleavage. While the specific microbial degradation pathway for this compound is not documented, it is plausible that microbes capable of degrading related allylated and methoxylated aromatic compounds could also metabolize it.
Presence in Biological Extracts and Phytochemical Analysis
The detection and quantification of specific compounds in complex biological extracts rely on advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the structural elucidation and identification of phytochemicals.
Despite the utility of these methods, reports detailing the isolation and characterization of this compound from biological extracts are not readily found in the scientific literature. Phytochemical screening of various plants has led to the identification of a vast array of salicylate derivatives and other phenolic compounds. For instance, studies on various plant species have identified numerous salicylates, but not specifically this compound. The absence of its detection in broad phytochemical screens could suggest that it is a rare natural product, present in very low concentrations, or found in plant species that have not yet been extensively studied for their chemical constituents.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques provide detailed information about the molecular structure and connectivity of Methyl 5-allyl-3-methoxysalicylate.
Hypothetical ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | Ar-OH |
| ~7.0 | d | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~5.9 | m | 1H | -CH=CH₂ |
| ~5.1 | dd | 2H | -CH=CH₂ |
| ~3.9 | s | 3H | -COOCH₃ |
| ~3.8 | s | 3H | Ar-OCH₃ |
| ~3.3 | d | 2H | Ar-CH₂- |
Hypothetical ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O |
| ~158 | Ar-C-OH |
| ~148 | Ar-C-OCH₃ |
| ~137 | -CH=CH₂ |
| ~132 | Ar-C-CH₂ |
| ~125 | Ar-C |
| ~118 | Ar-CH |
| ~116 | -CH=CH₂ |
| ~115 | Ar-CH |
| ~56 | Ar-OCH₃ |
| ~52 | -COOCH₃ |
| ~39 | Ar-CH₂- |
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The molecular formula of the compound is C₁₂H₁₄O₄, corresponding to a molecular weight of 222.24 g/mol .
Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC)
Chromatographic methods are essential for determining the purity of this compound and for its isolation.
Gas Chromatography (GC): Gas chromatography is a common technique for assessing the purity of volatile and thermally stable compounds like this compound. Commercial suppliers indicate that the purity of this compound is typically greater than 98.0% as determined by GC. While specific analytical conditions are not detailed, a general method for salicylic (B10762653) acid derivatives would involve a non-polar or medium-polarity capillary column and a flame ionization detector (FID).
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including salicylic acid derivatives. For this compound, a reversed-phase HPLC method would be suitable. This would likely involve a C18 stationary phase with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to ensure the analyte is in its protonated form) and an organic solvent like acetonitrile or methanol. Detection would typically be performed using a UV detector, as the aromatic ring of the molecule absorbs UV light. This technique is valuable for both purity assessment and for isolating the compound from complex mixtures.
Future Directions and Research Perspectives
Development of Novel Therapeutic Agents based on Methyl 5-allyl-3-methoxysalicylate Scaffold
The structural framework of this compound holds considerable promise as a scaffold in drug discovery. Its known role as a reactant in the synthesis of Fallypride, a D2/D3 receptor ligand for PET imaging, and enterobactin (B1671361) scaffolds, which are involved in iron sequestration in bacteria, highlights its versatility. chemicalbook.com Furthermore, it serves as a starting material for 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid, a key component in the development of potent and selective D3 dopamine receptor antagonists, which are targets for treating substance abuse and other neuropsychiatric disorders. mdpi.com
Future research could systematically explore the derivatization of the this compound scaffold to generate libraries of novel compounds. By modifying the allyl, methoxy (B1213986), and salicylate (B1505791) moieties, medicinal chemists can fine-tune the molecule's steric and electronic properties to target a wide array of biological receptors and enzymes. The inherent salicylate structure, for instance, is a well-established pharmacophore with anti-inflammatory properties, suggesting that novel derivatives could be investigated as next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and side-effect profiles. nih.govnih.gov
The development of bitopic ligands, which can simultaneously interact with a primary (orthosteric) and a secondary (allosteric) binding site on a receptor, represents another exciting frontier. The flexible nature of the scaffold originating from this compound could be exploited to design such ligands with enhanced selectivity and affinity for various G-protein coupled receptors (GPCRs), a large family of drug targets.
Table 1: Potential Therapeutic Targets for Novel Agents Based on the this compound Scaffold
| Therapeutic Target | Potential Application | Rationale |
| Dopamine D3 Receptors | Substance Abuse, Schizophrenia | Precursor to known D3-selective antagonists. mdpi.com |
| Bacterial Siderophore Systems | Antibacterial Agents | Role in the synthesis of enterobactin scaffolds. chemicalbook.com |
| Cyclooxygenase (COX) Enzymes | Inflammation and Pain | Salicylate core is a known COX inhibitor. nih.govnih.gov |
| Various GPCRs | Neurological and Metabolic Disorders | Versatile scaffold for developing bitopic ligands. |
Advancements in Catalytic Synthesis and Industrial Applications
The efficient and sustainable synthesis of this compound and its derivatives is crucial for both research and potential commercial applications. Future advancements in catalytic methods can significantly improve the production of this specialty aromatic compound. Research into novel catalytic systems for the selective C-allylation and O-methylation of salicylate precursors could lead to more direct and higher-yielding synthetic routes. nih.gov For instance, the development of mechanochemical methods, which utilize mechanical force to drive chemical reactions, could offer a solvent-free and environmentally benign alternative to traditional synthesis. nih.gov
From an industrial perspective, this compound has a recognized market, indicating its use in various applications. prof-research.com One documented industrial application is its use as a precursor in the synthesis of para-eugenol, a valuable compound in the flavor and fragrance industry. This process involves the hydrolysis and subsequent decarboxylation of this compound. The optimization of these reaction conditions, perhaps through the use of novel catalysts, could enhance the efficiency and cost-effectiveness of para-eugenol production.
Further research into the industrial applications of this compound itself is warranted. Its structural similarity to other specialty chemicals used in polymers, coatings, and electronic materials suggests that it could be a valuable building block in materials science. Exploring its potential as a monomer or an additive in polymer formulations could open up new markets for this compound.
Deeper Understanding of Biosynthetic Pathways and Natural Functions
While the general biosynthetic pathways of salicylates and other phenolic compounds in plants are well-established, the specific enzymatic steps leading to the formation of this compound remain to be elucidated. nih.govmdpi.comnih.govfrontiersin.org Salicylic (B10762653) acid is typically synthesized from chorismate via two main routes: the isochorismate pathway and the phenylalanine ammonia-lyase (PAL) pathway. nih.govmdpi.comnih.govfrontiersin.org Subsequent modifications, such as C-allylation and O-methylation, would be required to produce this compound. Identifying the specific enzymes responsible for these transformations in plants that may produce this compound is a key area for future research. This could involve transcriptomic and metabolomic studies of plant species known to produce related allylated and methoxylated salicylates.
Understanding the natural function of this compound is another critical research gap. Salicylates in plants are known to play crucial roles in defense against pathogens and herbivores, as well as in signaling and communication. nih.govnih.govresearchgate.net The volatile nature of many salicylates, such as methyl salicylate, allows them to act as airborne signals to warn neighboring plants of an impending threat. It is plausible that this compound, with its allyl and methoxy groups, could have a specific ecological role. Future research could investigate its presence in plant volatile emissions and its effects on insect behavior and microbial growth. This knowledge would not only enhance our understanding of chemical ecology but could also have practical applications in agriculture, for example, in the development of novel pest control strategies.
Q & A
Q. What are the key physicochemical properties of Methyl 5-allyl-3-methoxysalicylate critical for experimental design?
The compound (C₁₂H₁₄O₄; MW 222.24) is a white to pale-yellow crystalline solid with a melting point of 54–58°C and a boiling point of 174°C at 12 mmHg. Its logP value (1.915) suggests moderate lipophilicity, influencing solubility in organic solvents like chloroform or acetone. The refractive index (1.535) and density (1.144 g/cm³) are essential for purity assessment during recrystallization. Safety parameters include a flashpoint >110°C, requiring caution during high-temperature reactions .
Q. How can the molecular structure of this compound be confirmed?
Structural confirmation relies on analytical techniques:
- NMR : Compare experimental ¹H/¹³C NMR data with theoretical predictions from the InChIKey (LYSUGZLJKRSLHM-UHFFFAOYSA-N). The allyl (-CH₂CH₂CH₂) and methoxy (-OCH₃) groups produce distinct splitting patterns.
- Mass Spectrometry (MS) : The exact mass (222.089 Da) and fragmentation patterns (e.g., loss of -OCH₃ or allyl groups) validate the molecular formula.
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C) confirm functional groups .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
Yield optimization depends on route selection and reaction conditions:
- 1-Step Synthesis : Heating at 220–250°C for 2–3 hours achieves ~60% yield but risks thermal degradation. Amberlyst 15 in chloroform under reflux minimizes side reactions .
- Multi-Step Synthesis : A 4-step route using sodium hydride (NaH) in DMF at 0–5°C for allylation (Step 1) followed by oxidation with sodium chlorite (NaClO₂) in acetone/water (Step 2) improves regioselectivity, yielding >85% .
- Catalyst Screening : Boron trifluoride etherate enhances esterification efficiency in Step 3, reducing reaction time from 12 hours to 3 hours .
Q. What analytical strategies resolve contradictions in spectral data for synthetic batches?
Contradictions (e.g., unexpected NMR peaks or MS fragments) may arise from:
- Impurities : By-products like unreacted 5-allyl-3-methoxysalicylic acid (detected via HPLC retention time shifts) or residual DMF (identified by ¹H NMR δ 2.7–2.9 ppm).
- Isomerization : Allyl group migration during synthesis can form regioisomers, distinguishable by NOESY or COSY NMR .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in methanol/water removes impurities .
Q. What safety protocols are critical when handling this compound?
The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335). Required protocols:
- PPE : Nitrile gloves, lab coat, and EN166-certified goggles.
- Ventilation : Use fume hoods during synthesis to avoid vapor inhalation.
- Waste Disposal : Neutralize acidic/basic residues (e.g., NaOH or H₂SO₄) before aqueous disposal .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
